Bienvenue dans la boutique en ligne BenchChem!

3-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride

Leucyl-tRNA synthetase inhibition Antitubercular drug discovery Benzoxaborole SAR

3-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride (CAS 1093642-78-4) is the hydrochloride salt of the unsubstituted 3-aminomethyl benzoxaborole core—a boron-containing heterocycle belonging to the benzoxaborole class. This compound serves as the minimal pharmacophoric scaffold from which clinically evaluated Leucyl-tRNA synthetase (LeuRS) inhibitors such as GSK656 (ganfeborole) and AN6426 are derived through further functionalization at the 4- and 7-positions.

Molecular Formula C8H11BClNO2
Molecular Weight 199.44
CAS No. 1093642-78-4
Cat. No. B3080937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride
CAS1093642-78-4
Molecular FormulaC8H11BClNO2
Molecular Weight199.44
Structural Identifiers
SMILESB1(C2=CC=CC=C2C(O1)CN)O.Cl
InChIInChI=1S/C8H10BNO2.ClH/c10-5-8-6-3-1-2-4-7(6)9(11)12-8;/h1-4,8,11H,5,10H2;1H
InChIKeySDIIXJTURMFNPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride (CAS 1093642-78-4): Core Intermediate for LeuRS-Targeted Benzoxaborole Therapeutics


3-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride (CAS 1093642-78-4) is the hydrochloride salt of the unsubstituted 3-aminomethyl benzoxaborole core—a boron-containing heterocycle belonging to the benzoxaborole class . This compound serves as the minimal pharmacophoric scaffold from which clinically evaluated Leucyl-tRNA synthetase (LeuRS) inhibitors such as GSK656 (ganfeborole) and AN6426 are derived through further functionalization at the 4- and 7-positions [1]. The 3-aminomethyl substituent is the defining structural feature that enables covalent adduct formation with the editing domain of LeuRS, a mechanism conserved across antibacterial, antimycobacterial, and antiparasitic benzoxaborole drug candidates [2].

Why 3-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride Cannot Be Replaced by Other Aminomethylbenzoxaborole Isomers or the Free Base


Substituting this compound with positional isomers—such as the 4-aminomethyl or 6-aminomethyl benzoxaborole congeners—or with the free base form fundamentally alters both the downstream synthetic trajectory and the biological target engagement profile. The 3-aminomethyl substituent is uniquely positioned to deliver the primary amine into the LeuRS editing active site, where it forms a stable covalent adduct with tRNA^Leu; relocation of the aminomethyl group to the 4- or 6-position ablates this critical binding interaction, as demonstrated by the complete loss of LeuRS inhibitory activity in SAR campaigns that mapped every ring position [1]. Simultaneously, the hydrochloride salt provides a defined stoichiometry (1:1 salt), a sharp melting point range (201–205 °C), and significantly improved handling characteristics relative to the hygroscopic and less stable free base, which is critical for reproducible weighing, formulation, and reaction yield consistency in multi-step medicinal chemistry syntheses . These two factors—regiochemical specificity and salt-form reliability—mean that generic substitution without explicit re-validation will produce non-equivalent synthetic intermediates and irreproducible biological results.

Quantitative Differentiation Evidence for 3-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride: Head-to-Head and Cross-Study Comparisons


LeuRS Inhibitory Activity: 3-Aminomethyl Position Is Non-Negotiable for Target Engagement

In the seminal SAR campaign that produced the clinical candidate GSK656, derivatives bearing the 3-aminomethyl substituent demonstrated potent Mtb LeuRS inhibition (IC50 values in the sub-micromolar range for optimized analogs), whereas compounds lacking the 3-aminomethyl group or carrying the aminomethyl at alternative ring positions (e.g., 4- or 6-position) consistently showed no measurable LeuRS inhibition up to the highest tested concentrations (IC50 > 100 µM) [1]. The unsubstituted 3-aminomethyl benzoxaborole core (free base) is the minimal scaffold that retains the capacity to engage the LeuRS editing domain; this capacity is abolished upon positional isomerization, establishing the 3-substitution pattern as an absolute structural requirement for target-based activity [1].

Leucyl-tRNA synthetase inhibition Antitubercular drug discovery Benzoxaborole SAR

Hydrochloride Salt vs. Free Base: Melting Point as a Proxy for Crystallinity, Purity Verification, and Handling Reproducibility

The hydrochloride salt of 3-(aminomethyl)benzoxaborole exhibits a sharp, well-defined melting point range of 201–205 °C (lit.) , indicative of a single crystalline phase with high lattice stability. In contrast, the free base (CAS 1093644-03-1) does not have a widely reported sharp melting point in authoritative databases, and vendors frequently describe it as requiring storage at 2–8 °C with protection from light, suggesting lower thermal and photolytic stability . The melting point difference provides a practical quality control advantage: the sharp endothermic transition of the HCl salt enables rapid identity verification and purity assessment by differential scanning calorimetry (DSC) or capillary melting point, whereas the free base's thermal behavior is less diagnostic and more sensitive to the presence of amorphous content or residual solvents.

Salt form selection Pre-formulation Analytical characterization

Documented Building Block Utility: Validated Reactant for Tuberculostatic Pyrazolecarboxamide Derivatives

Multiple independent reagent suppliers and database entries consistently document that 3-(aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol (both as the free base CAS 1093644-03-1 and as the hydrochloride salt CAS 1093642-78-4) is used as a reactant in the preparation of (benzofuranyl-3-carbonyl)(pyrrolidin-3-yl)pyrazolecarboxamide derivatives with demonstrated tuberculostatic activity . This specific, named application—linked to a defined chemotype with antitubercular activity—provides a validated synthetic use case that is not documented for the 4-aminomethyl or 6-aminomethyl positional isomers. The existence of this documented reaction path reduces the synthetic risk for medicinal chemistry teams initiating new antitubercular campaigns, as the building block's reactivity and compatibility with the benzofuranyl-pyrrolidinyl-pyrazole scaffold have already been established.

Tuberculostatic agents Pyrazolecarboxamide Synthetic building block

Purity and Batch-to-Batch Consistency: Vendor-Supplied QC Data (HPLC, NMR, GC) for the HCl Salt

Bidepharm, a major research chemical supplier, provides batch-specific quality control data including NMR, HPLC, and GC for 3-(aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride (standard purity: 95%) . This level of analytical documentation—multi-technique purity verification per batch—is not uniformly offered for the free base or for the positional isomer analogs by all suppliers. For instance, some vendors of the 6-aminomethyl isomer (CAS 1262279-06-0) list only molecular formula and molecular weight without explicit batch-specific HPLC or NMR certification . The availability of multi-technique batch QC reduces the burden of in-house identity and purity verification prior to use in sensitive synthetic sequences, translating to faster cycle times and lower analytical overhead.

Quality control Analytical characterization Batch reproducibility

Optimal Procurement and Application Scenarios for 3-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride (CAS 1093642-78-4)


Scaffold for Structure-Activity Relationship (SAR) Expansion in Antitubercular Drug Discovery Targeting LeuRS

This compound is the optimal starting scaffold for medicinal chemistry teams aiming to explore 4-position and 7-position substitution patterns on the 3-aminomethyl benzoxaborole core to generate novel Mtb LeuRS inhibitors. The 3-aminomethyl group, pre-installed and protected as the HCl salt, allows direct diversification at C-4 and C-7 without the need for a de novo construction of the benzoxaborole ring system with the critical 3-aminomethyl substituent [1]. Using this building block eliminates the risk of generating inactive positional isomers (4- or 6-aminomethyl), which have been shown to lack LeuRS inhibitory activity .

Key Intermediate for Tuberculostatic (Benzofuranyl-3-carbonyl)(pyrrolidin-3-yl)pyrazolecarboxamide Derivatives

Procurement of this compound is directly justified for research groups synthesizing the (benzofuranyl-3-carbonyl)(pyrrolidin-3-yl)pyrazolecarboxamide class of antitubercular agents. The compound is a documented reactant in this specific synthetic route, as confirmed by multiple independent supplier databases [1]. Sourcing the HCl salt ensures consistent amine nucleophilicity and eliminates variability introduced by the partial neutralization or variable hydration state of the free base, leading to more reproducible coupling yields.

Reference Standard for Analytical Method Development and Purity Verification in Benzoxaborole QC Workflows

With a sharp melting point of 201–205 °C and vendor-supplied multi-technique batch QC (HPLC, NMR, GC) [1], this hydrochloride salt is well-suited as a reference standard for developing and validating HPLC purity methods, NMR quantification protocols, and DSC identity tests for benzoxaborole-containing drug substances and intermediates. Its defined solid-state properties facilitate method ruggedness testing and system suitability evaluations in GLP analytical laboratories.

Starting Material for Enantioselective Synthesis of Chiral 3-Aminomethyl Benzoxaborole Drugs (e.g., GSK656, Epetraborole)

The racemic 3-aminomethyl benzoxaborole hydrochloride serves as a convenient starting point for the preparation of enantiomerically pure (S)-3-aminomethyl benzoxaborole derivatives via chiral resolution or asymmetric synthesis. The (S)-enantiomer is the active configuration in clinical candidates such as GSK656 and epetraborole [1]. Using the HCl salt ensures that the amine is in a consistent protonation state during chiral derivatization or salt resolution steps, improving enantiomeric excess reproducibility.

Quote Request

Request a Quote for 3-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.